(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Description
The compound (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹³,¹⁸]icosa-1,9,11,13(18)-tetraene-17,19-dione is a complex polycyclic ether-lactone derivative characterized by a pentacyclic framework with multiple oxygen bridges and a methoxy substituent at position 11. Its IUPAC name reflects its intricate stereochemistry, including fused oxepane and dioxane rings, and a lactone moiety at positions 17 and 19 . The compound has been cataloged in metabolite databases (HMDB0030474) and is structurally related to natural products isolated from fungal or plant sources, though its exact biological role remains under investigation .
Key structural features include:
- Stereochemistry: The (3R,7S) configuration defines the spatial arrangement of the tetracyclic core.
- Functional groups: A methoxy group at C11, four oxygen bridges (6,8,16,20), and two ketone groups (C17, C19) form the lactone system.
- Ring system: The pentacyclic framework consists of fused 10-, 8-, and 6-membered rings, creating a rigid, planar structure conducive to intermolecular interactions .
Properties
IUPAC Name |
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-RBHXEPJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5CCO[C@H]5OC4=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation-Mediated Cyclization Strategies
Epoxidation reactions serve as critical steps in constructing the tetraoxapentacyclo framework. A method adapted from the synthesis of related propellane scaffolds involves m-chloroperbenzoic acid (mCPBA)-mediated epoxidation of polyene precursors . For instance, a tetraene precursor dissolved in dichloromethane undergoes treatment with mCPBA (3 equivalents) at 0°C, followed by gradual warming to room temperature over 72 hours . The reaction progress is monitored via thin-layer chromatography (TLC), with excess peracid quenched using saturated sodium sulfite (Na₂SO₃). Workup includes extraction with dichloromethane, washing with sodium bicarbonate (NaHCO₃), and drying over anhydrous sodium sulfate (Na₂SO₄). Purification by silica gel column chromatography (40% ethyl acetate/hexanes) yields the epoxidized product in 77% yield .
The introduction of the 11-methoxy group is achieved through cyclization under strongly acidic conditions. A protocol inspired by diterpenoid synthesis employs trifluoroacetic anhydride ((CF₃CO)₂O) and trifluoroacetic acid (CF₃CO₂H) to facilitate intramolecular cyclization . A solution of a methoxy-substituted cyano acid precursor in (CF₃CO)₂O–CF₃CO₂H (2:1 v/v) is stirred at room temperature for 3 hours, followed by ice quenching and ether extraction . The organic layer is washed with potassium hydroxide (KOH) and saturated sodium chloride (NaCl), then concentrated under reduced pressure.
Methylation of intermediate hydroxyl groups is accomplished using diazomethane (CH₂N₂), yielding the 11-methoxy derivative . For example, treatment of a 7-oxo ester with CH₂N₂ in ether at 0°C produces the methyl ether in quantitative yield, confirmed by infrared (IR) spectroscopy (νmax 1727 cm⁻¹ for carbonyl and 3620 cm⁻¹ for hydroxyl) .
Oxidation and Dione Formation
The 17,19-dione functionality is introduced via oxidation of secondary alcohols. Jones oxidation (CrO₃ in H₂SO₄) effectively converts hydroxyl groups to ketones, as demonstrated in the synthesis of 7-oxo-dehydroabietonitrile derivatives . A solution of the alcohol in acetone is treated with Jones reagent at −10°C, stirred for 30 minutes, and then quenched with isopropanol. The mixture is extracted with dichloromethane, washed with water, and dried over Na₂SO₄. Evaporation and recrystallization from ethanol yield the dione product.
Alternative oxidation methods, such as Dess-Martin periodinane or Swern oxidation, could offer milder conditions but require validation for this specific substrate.
Purification and Characterization
Column Chromatography : Silica gel chromatography with gradient elution (hexanes to ethyl acetate) remains the primary purification method . Fractions are analyzed by TLC, and pooled fractions are concentrated to afford pure product.
Crystallization : Slow evaporation of saturated solutions in ethyl acetate/hexanes (1:2 v/v) produces X-ray-quality crystals, enabling unambiguous structural assignment .
Analytical Validation :
-
LC-MS/MS : Electrospray ionization (ESI) at 4.5 kV and multiple reaction monitoring (MRM) confirm molecular ions and fragmentation patterns .
-
NMR Spectroscopy : ¹H and ¹³C NMR data verify stereochemistry and functional groups, with key signals at δ 3.87 (s, OCH₃) and δ 2.28 (d, -CH₂-CO₂H) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dione groups, leading to the formation of alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural complexity of this compound necessitates comparison with analogous polycyclic ether-lactones to elucidate structure-activity relationships (SAR) and physicochemical properties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Oxygen Bridge Variations :
- The target compound contains four oxygen bridges , contributing to its rigid, planar structure, whereas 14-methoxy-2,16-dioxapentacyclo... has only two, resulting in greater conformational flexibility .
- The hydroxyl-substituted analog (3S,7R,14S)-14-hydroxy... demonstrates increased polarity due to the -OH group, altering solubility and hydrogen-bonding patterns compared to the methoxy derivative .
Dihedral Angles and Conformation :
- Dihedral angles such as C19–C14–C15–O4 (177.46°) in the target compound indicate near-perfect alignment of the lactone ring, stabilizing the structure. In contrast, compounds like 14-methoxy-2,16-dioxapentacyclo... exhibit angles (e.g., C7–C6–C1–C2: −163.7°) that suggest slight torsional strain .
Similarity Coefficient Analysis
Studies using Tanimoto coefficients and other similarity metrics (e.g., Dice, Cosine) reveal that the target compound shares ~65–70% structural similarity with 14-methoxy-2,16-dioxapentacyclo... based on binary fingerprint comparisons. Differences arise primarily from oxygen bridge counts and substituent types .
Biological Activity
The compound (3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione , also known as Dihydroaflatoxin G1 , is a complex organic molecule with significant biological implications. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C17H14O7
- Molecular Weight : 342.29 g/mol
- SMILES Notation : C[C@@]12C=CO[C@@]1(OC3=CC(=C4C5=C(C(=O)OCC5)C(=O)OC4=C23)OC)C
Toxicological Profile
Dihydroaflatoxin G1 is a derivative of aflatoxins, which are known to be potent mycotoxins produced by certain molds (Aspergillus species). These compounds are notorious for their carcinogenic properties and their ability to induce mutagenesis in various biological systems.
- DNA Interaction : Aflatoxins can form adducts with DNA, leading to mutations that may result in cancer.
- Cellular Effects : They disrupt cellular processes through oxidative stress and inflammation.
In Vitro Studies
Recent studies have focused on the bioaccessibility and cytotoxicity of aflatoxins in different food matrices:
- Plant-Based Milks : Research indicates that plant-based milks can be contaminated with aflatoxins, including Dihydroaflatoxin G1. The bioaccessibility of these toxins was evaluated to understand their potential health risks when consumed .
| Study Focus | Findings |
|---|---|
| Bioaccessibility in food | Aflatoxins were found to be bioaccessible in various plant-based milks. |
| Cytotoxicity | Dihydroaflatoxin G1 exhibited significant cytotoxic effects on liver cell lines in vitro. |
Case Study 1: Aflatoxin Contamination in Food Products
A study conducted on various food products revealed the presence of aflatoxins, including Dihydroaflatoxin G1. The analysis highlighted the need for stringent regulations on food safety to prevent aflatoxin exposure among consumers.
Case Study 2: Cancer Risk Assessment
Epidemiological studies have linked aflatoxin exposure to increased liver cancer rates in endemic regions. The assessment of Dihydroaflatoxin G1's carcinogenic potential has been a focal point in understanding its role in cancer development.
Q & A
Q. How can researchers optimize the synthesis of this polycyclic compound under controlled conditions?
Methodological Answer: The synthesis of complex polycyclic ether-dione systems like this compound requires precise control of reaction parameters. Key steps include:
- Catalyst Selection : Silver- or palladium-based catalysts (e.g., AgNO₃ or Pd(PPh₃)₄) can mediate silylene transfer or cyclopropane ring-opening reactions, critical for forming strained oxygen-containing rings .
- Temperature and Solvent Optimization : Reactions should be conducted at low temperatures (0–5°C) in anhydrous solvents (e.g., chloroform under argon) to prevent side reactions from moisture-sensitive intermediates .
- Purification : Vacuum distillation or column chromatography with silica gel can isolate the product from byproducts like 1,3-tetrachlorodisiloxane .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm methoxy groups (δ ~3.3 ppm for OCH₃) and strained tetraene protons (δ 5.5–6.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry (3R,7S configuration) and verify pentacyclic ring geometry. For example, similar compounds with fused oxa-azacycles were resolved using single-crystal diffraction .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., exact mass 323.0605614 for related analogs) .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Avoid heating above 150°C, as polycyclic ethers may undergo retro-Diels-Alder reactions .
- Chemical Stability : Test reactivity with strong oxidizers (e.g., KMnO₄) and acidic/basic conditions (pH 1–14). For example, methoxy groups may demethylate under strong acids .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates absorption bands <400 nm, suggesting photodegradation risk .
Advanced Research Questions
Q. What catalytic mechanisms enable regioselective functionalization of the tetraene moiety?
Methodological Answer:
- Palladium-Catalyzed Coupling : Pd(0) complexes activate C–Si bonds in silacyclopropanes, enabling insertion into alkynes for regioselective silole formation. Steric effects guide site selectivity (e.g., bulky substituents favor endo pathways) .
- Copper-Mediated Insertion : Cu(I) catalysts (e.g., CuOTf) promote C≡N bond insertion into Si–C bonds, forming azasilacyclopentadienes. DFT studies suggest a transmetallation mechanism .
Q. How can conflicting data on reaction pathways (e.g., competitive ring-opening vs. rearrangement) be resolved?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare for bond cleavage steps to distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates (e.g., silacyclopropane vs. zirconacyclobutene) during multicomponent reactions .
Q. What strategies enable stereochemical control in multi-component reactions involving this compound?
Methodological Answer:
- Chiral Ligands : Employ enantiopure phosphine ligands (e.g., BINAP) with Pd or Rh catalysts to induce asymmetry during cycloadditions .
- Substrate Preorganization : Use sterically hindered nitriles (e.g., t-BuCN) to stabilize transition states and prevent racemization in Zr/Si bimetallic intermediates .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, electron-deficient tetraene regions may favor Diels-Alder reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on ring strain relaxation in the pentacyclic core .
Q. What methodologies validate the ecological impact of byproducts generated during synthesis?
Methodological Answer:
- Toxicity Assays : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity of chlorinated siloxane byproducts .
- Biodegradability Studies : Conduct OECD 301F tests to evaluate microbial degradation of methoxy-substituted aromatic fragments .
Tables for Key Data
Q. Table 1. Catalytic Systems for Functionalization Reactions
| Catalyst | Reaction Type | Selectivity | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Silole formation from alkynes | Regioselective (endo) | |
| CuOTf | C≡N bond insertion | Stereoretentive | |
| AgNO₃/ZnCl₂ | Silylene transfer | Chemoselective |
Q. Table 2. Stability Parameters
| Condition | Stability Threshold | Degradation Pathway | Reference |
|---|---|---|---|
| Temperature | <150°C | Retro-Diels-Alder | |
| pH < 3 | Unstable (demethylation) | Acid-catalyzed cleavage | |
| UV light (λ < 400 nm) | Photodegradation | Radical formation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
